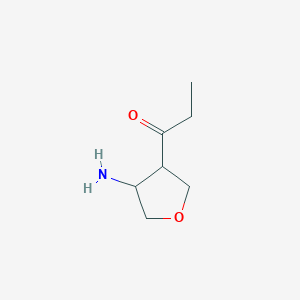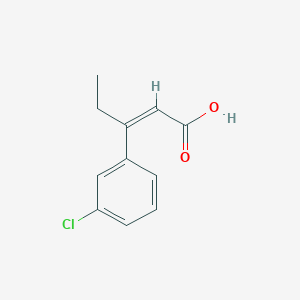
3-(3-Chlorophenyl)pent-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)pent-2-enoic acid is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is known for its applications in various fields, including agriculture, where it is used as a fungicide. The compound is characterized by the presence of a chlorophenyl group attached to a pentenoic acid moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)pent-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions. The general reaction scheme is as follows:
Preparation of Boronic Acid: The boronic acid derivative of the desired chlorophenyl group is prepared.
Coupling Reaction: The boronic acid is then coupled with a suitable pentenoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)pent-2-enoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)pent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Employed in the production of agrochemicals, particularly as a fungicide in agriculture.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its fungicidal activity, the compound inhibits key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death. The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)pent-2-enoic acid: Similar structure but with a different position of the chlorine atom.
3-(3-Bromophenyl)pent-2-enoic acid: Bromine atom instead of chlorine.
3-(3-Fluorophenyl)pent-2-enoic acid: Fluorine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)pent-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(Z)-3-(3-chlorophenyl)pent-2-enoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7- |
Clé InChI |
ZKZHDZCPOCQOEK-FPLPWBNLSA-N |
SMILES isomérique |
CC/C(=C/C(=O)O)/C1=CC(=CC=C1)Cl |
SMILES canonique |
CCC(=CC(=O)O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


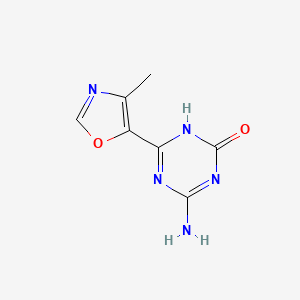
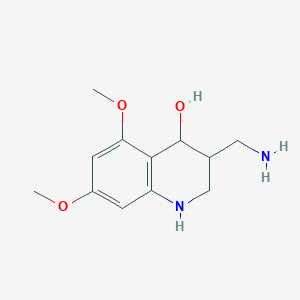
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

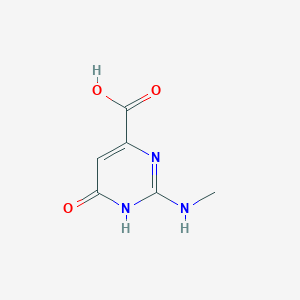



![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
